2-(4-Isopentylpiperazin-1-yl)butanoic acid

Description

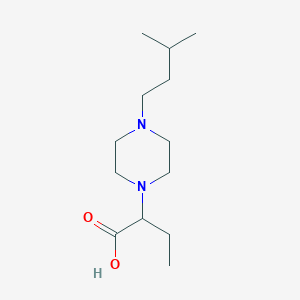

2-(4-Isopentylpiperazin-1-yl)butanoic acid is a piperazine-derived compound featuring a butanoic acid backbone substituted with a 4-isopentylpiperazine moiety.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

2-[4-(3-methylbutyl)piperazin-1-yl]butanoic acid |

InChI |

InChI=1S/C13H26N2O2/c1-4-12(13(16)17)15-9-7-14(8-10-15)6-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,16,17) |

InChI Key |

JTOHLLNFBQSCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1CCN(CC1)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopentylpiperazin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with an isopentyl halide, followed by the introduction of the butanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopentylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Isopentylpiperazin-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

Industry: The compound is used in the development of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Isopentylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The isopentyl group may enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Isopentylpiperazin-1-yl)butanoic acid and related compounds:

Notes:

- *Estimated LogP for this compound based on analog data .

- Fmoc = Fluorenylmethyloxycarbonyl; tert-Boc = tert-butoxycarbonyl.

Key Research Findings and Functional Comparisons

Lipophilicity and Bioavailability

- The isopentyl substituent in this compound likely increases lipophilicity compared to tert-Boc or azepane analogs (e.g., LogP ~2.8 vs. 1.2 for tert-Boc derivative) . This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoic acid achieves higher LogP (~3.1) due to its aromatic chlorophenyl group, suggesting stronger hydrophobic interactions in biological systems .

Biological Activity

2-(4-Isopentylpiperazin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine moiety, which is known to influence biological activity through interactions with various receptors. Its molecular formula is , and it has a molecular weight of 226.32 g/mol.

Pharmacological Effects

- Antimicrobial Activity : Recent studies have shown that derivatives of piperazine exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair in bacteria .

- Neuropharmacological Effects : Piperazine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as anxiety and depression.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of histone deacetylases (HDACs) which play a role in gene expression related to inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : Compounds that inhibit HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may reduce inflammation and promote apoptosis in cancer cells .

- Receptor Modulation : The interaction with G-protein coupled receptors (GPCRs) is significant for many piperazine derivatives, affecting neurotransmission and inflammatory pathways.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of piperazine derivatives against multi-resistant bacterial strains. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial activity, suggesting a promising avenue for antibiotic development .

- Neuropharmacological Assessment : Clinical trials involving piperazine-based compounds showed improved outcomes in patients with anxiety disorders, highlighting their potential as anxiolytics through serotonin receptor modulation.

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that specific piperazine derivatives could effectively reduce markers of inflammation in animal models of colitis, supporting their therapeutic potential in gastrointestinal diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.